

Application Notes and Protocols for MLS000545091 in Ferroptosis Research

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Compound of Interest		
Compound Name:	MLS000545091	
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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. This process has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key enzymatic family involved in the generation of lipid peroxides is the lipoxygenases (LOXs). **MLS000545091** has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B), making it a valuable chemical probe to investigate the role of this specific enzyme in the ferroptotic signaling cascade.[1][2]

This document provides detailed application notes and experimental protocols for the use of **MLS000545091** in studying the role of 15-LOX-2 in ferroptosis.

The Role of 15-Lipoxygenase-2 (ALOX15B) in Ferroptosis

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of lipid hydroperoxides. Several members of the LOX family, including 15-LOX-2, have been shown to be involved in the execution of ferroptosis.[3][4] The accumulation of lipid hydroperoxides, particularly on



phosphatidylethanolamines (PEs), is a critical event that disrupts membrane integrity and leads to cell death.

Recent studies have highlighted the pro-ferroptotic role of 15-LOX-2. For instance, in bladder cancer cells, the tumor suppressor p53 has been shown to activate the lipoxygenase activity of ALOX15B, contributing to the induction of ferroptosis.[5] Furthermore, the inhibition of 15-LOX has been demonstrated to confer neuroprotection against ferroptosis in models of Parkinson's disease. These findings suggest that 15-LOX-2 can act as a key driver of lipid peroxidation in certain cellular contexts, thereby sensitizing cells to ferroptotic stimuli. Therefore, selective inhibitors like **MLS000545091** are crucial tools to dissect the specific contribution of 15-LOX-2 to ferroptosis in various disease models.

MLS000545091: A Selective 15-LOX-2 Inhibitor

MLS000545091 is a small molecule inhibitor of human 15-lipoxygenase-2. Its key properties are summarized in the table below.

Property	Value	Reference
Target	Human 15-lipoxygenase-2 (h15-LOX-2, ALOX15B)	[1][2]
IC50	2.6 μΜ	[1][2]
Molecular Formula	C14H15CIN2O	[1]
Molecular Weight	262.73 g/mol	[1]
Solubility	Soluble in DMSO	[1]

Experimental Protocols

Here, we provide detailed protocols for utilizing **MLS000545091** to investigate the role of 15-LOX-2 in ferroptosis.

Cell Viability Assay to Assess Protection from Ferroptosis



This protocol determines the ability of **MLS000545091** to protect cells from ferroptosis induced by common inducers like Erastin or RSL3.

Materials:

- Cells of interest (e.g., HT-1080 fibrosarcoma, neuronal cells)
- Complete cell culture medium
- MLS000545091 (stock solution in DMSO)
- Ferroptosis inducer (e.g., Erastin or RSL3)
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- · 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
- · Allow cells to adhere overnight.
- Prepare serial dilutions of MLS000545091 in complete culture medium. A typical concentration range to test would be from 0.1 μM to 50 μM. Include a vehicle control (DMSO).
- Pre-treat the cells with the different concentrations of **MLS000545091** for 1-2 hours.
- Add the ferroptosis inducer (e.g., Erastin at 1-10 μ M or RSL3 at 0.1-1 μ M) to the wells, except for the untreated control wells.
- Incubate the plate for a predetermined time (e.g., 24-48 hours), based on the known kinetics
 of ferroptosis in your cell line.



- Measure cell viability using your chosen reagent according to the manufacturer's instructions.
- Normalize the data to the untreated control and plot the results as percent viability versus
 MLS000545091 concentration.

Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, and assesses the inhibitory effect of **MLS000545091**.

Materials:

- Cells of interest
- Complete cell culture medium
- MLS000545091
- Ferroptosis inducer (e.g., Erastin or RSL3)
- Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)
- Flow cytometer or fluorescence microscope
- 6-well or 12-well plates

Procedure:

- Seed cells in appropriate plates and allow them to adhere.
- Pre-treat cells with MLS000545091 (at a concentration determined from the viability assay, e.g., 5-10 μM) for 1-2 hours. Include a vehicle control.
- Induce ferroptosis with Erastin or RSL3 for a shorter duration than the viability assay (e.g., 6-8 hours), as lipid peroxidation is an earlier event.
- During the last 30-60 minutes of the incubation, load the cells with the C11-BODIPY™
 581/591 probe according to the manufacturer's protocol.



- Harvest the cells (for flow cytometry) or wash the cells (for microscopy).
- Analyze the fluorescence of the probe. A shift in the emission spectrum from red to green indicates lipid peroxidation.
- Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel.

15-LOX-2 Activity Assay

This protocol directly measures the enzymatic activity of 15-LOX-2 in cell lysates and the inhibitory effect of **MLS000545091**.

Materials:

- Cells or tissues expressing 15-LOX-2
- Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
- MLS000545091
- Arachidonic acid (substrate)
- Spectrophotometer
- Assay buffer (e.g., 25 mM Tris buffer, pH 8.0, 250 mM NaCl)[6]

Procedure:

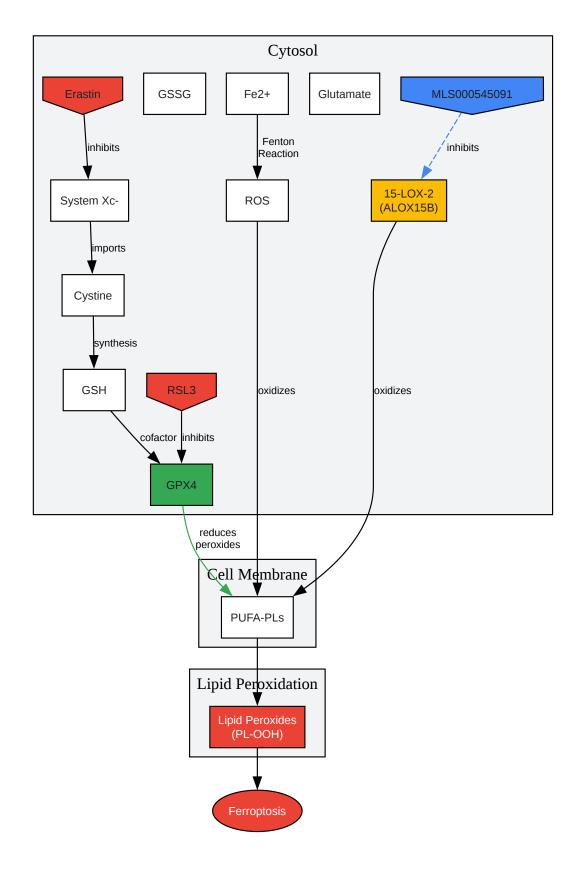
- Prepare cell or tissue lysates.
- Determine the protein concentration of the lysates.
- In a suitable reaction vessel, combine the assay buffer, cell lysate (containing 15-LOX-2), and different concentrations of MLS000545091. Include a vehicle control.
- · Pre-incubate for a short period.
- Initiate the reaction by adding the substrate, arachidonic acid (e.g., 25 μM).[6]



- Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[7]
- Calculate the initial reaction rates and determine the IC50 of MLS000545091 for 15-LOX-2 activity.

Visualizations

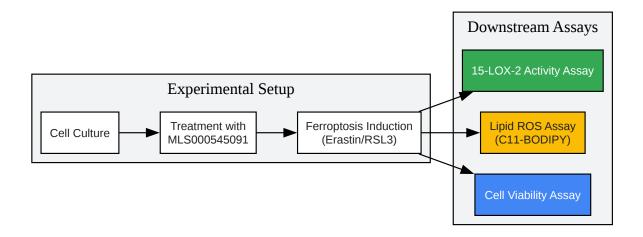




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Caption: Signaling pathway of ferroptosis highlighting the role of 15-LOX-2 and the inhibitory action of **MLS000545091**.



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Caption: General experimental workflow for studying the effect of **MLS000545091** on ferroptosis.

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